N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide
Description
N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a triazolopyridazine derivative characterized by a methoxyphenyl-substituted triazolo core linked via an ether-oxygen bridge to a 3-methylbenzamide moiety. The compound’s synthesis likely involves coupling a substituted triazolopyridazine intermediate with a benzamide-containing alkyl chain, akin to methods described for related derivatives (e.g., cesium carbonate-mediated reactions in dry DMF) .
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-5-3-7-17(13-15)22(28)23-11-12-30-20-10-9-19-24-25-21(27(19)26-20)16-6-4-8-18(14-16)29-2/h3-10,13-14H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHAJLZWLVXPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a triazole moiety linked to a pyridazine ring, which is known for its unique physicochemical properties. The IUPAC name is this compound, with the molecular formula and a molecular weight of 285.31 g/mol. The structure can be represented as follows:
Antimicrobial Activity
The triazole and pyridazine components of the compound have been associated with various antimicrobial properties. Research indicates that derivatives of the triazole scaffold exhibit significant antibacterial and antifungal activities. For instance, compounds containing the 1,2,4-triazole nucleus have shown efficacy against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anticancer Potential
Studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. The presence of the triazole ring has been linked to the inhibition of specific enzymes involved in cancer progression. For example, certain triazole derivatives have shown promising results in inhibiting methionine aminopeptidases (MetAPs), which are crucial in tumor growth and metastasis .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes implicated in disease pathways.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell survival.
Case Studies
- Antibacterial Activity : A study evaluated several triazole derivatives against S. aureus and found that modifications at the phenyl ring could enhance antimicrobial potency .
- Anticancer Activity : Research on pyridazine derivatives indicated that they could sensitize cancer cells to chemotherapeutic agents by modulating apoptotic pathways .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide have shown promise as RET kinase inhibitors. In a study involving various benzamide derivatives, one compound demonstrated high potency in inhibiting RET kinase activity, suggesting that similar structures may also have therapeutic potential against cancer .
Anti-Diabetic Effects
The compound's structural analogs have been identified as selective dipeptidyl peptidase IV (DPP-IV) inhibitors, which are promising for the treatment of type 2 diabetes. E3024, a related compound, was shown to reduce glucose levels and increase insulin secretion in animal models without causing hypoglycemia . This suggests that this compound could similarly impact glucose metabolism.
The triazole ring in the compound is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the methoxyphenyl group enhances its lipophilicity and biological activity . Studies have shown that triazole derivatives can interact with various biological targets, leading to significant therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of similar compounds helps in optimizing their efficacy. For instance, modifications to the triazole or benzamide portions can lead to variations in biological activity and potency . This knowledge can guide future synthesis of more effective derivatives.
Synthetic Routes
The synthesis of this compound can be achieved through various synthetic strategies that involve coupling reactions between appropriate precursors . Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Case Study 1: RET Kinase Inhibition
In a study evaluating various benzamide derivatives for their inhibitory effects on RET kinase, one compound was found to significantly reduce cell proliferation driven by both wildtype and mutated forms of RET. This highlights the potential of related compounds in targeting specific cancer pathways .
Case Study 2: DPP-IV Inhibition
E3024's profile as a DPP-IV inhibitor was characterized through in vitro and in vivo studies demonstrating its ability to lower blood glucose levels effectively while maintaining a good safety profile during toxicity studies . This reinforces the therapeutic potential of structurally related compounds for diabetes management.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations:
The oxyethyl-3-methylbenzamide linker differs from the propanamide-benzimidazole in , which could alter target binding specificity or metabolic stability.
Biological Activity :
- Compounds with methyl or methoxy substituents on the triazolo ring (e.g., ) often exhibit antimicrobial activity, suggesting the target compound may share this profile .
- Sulfur-containing derivatives (e.g., ) may offer improved pharmacokinetic properties due to sulfanyl groups’ role in metabolic resistance .
Key Observations:
Research Findings and Hypotheses
- Antimicrobial Potential: Analogues with methyl/methoxy substituents (e.g., ) show activity against Gram-positive bacteria, suggesting the target compound may act similarly.
- Kinase Inhibition: Triazolopyridazines are known kinase inhibitors; the 3-methylbenzamide group may mimic ATP-binding motifs, as seen in related scaffolds .
- Metabolic Stability : The methoxy group may confer resistance to oxidative metabolism compared to methyl substituents, extending half-life .
Q & A
Q. What are the key considerations for synthesizing N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine intermediates with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions (ethanol, 80°C, 4 hours) .
- Step 2 : Functionalization of the core with a 3-methoxyphenyl group using aromatic aldehydes (e.g., 3-methoxybenzaldehyde) in the presence of sodium hypochlorite as an oxidant .
- Step 3 : Introduction of the N-(2-hydroxyethyl)-3-methylbenzamide sidechain via nucleophilic substitution or coupling reactions .
- Purification : Recrystallization from ethanol or column chromatography is critical to isolate high-purity products .
Q. How can researchers characterize this compound’s structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via characteristic chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole ring protons at δ 8.5–9.2 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- GHS Compliance : Classify based on acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards. Use OSHA HCS guidelines for labeling .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Contradictions : Note that structurally similar compounds (e.g., 6-chloro-7-cyclobutyl analogs) may lack GHS data, requiring case-specific risk assessments .
Advanced Research Questions
Q. How can substituent modifications on the triazolo[4,3-b]pyridazine core enhance target binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
Q. How to resolve contradictions in hazard classification between structurally similar triazolo derivatives?
- Methodological Answer :
- Case Study : Compare GHS classifications of:
- Compound A : 2-[[3-(4-Methoxyphenyl)triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (acute toxicity, skin corrosion) .
- Compound B : 6-Chloro-7-cyclobutyl analog (no known hazards) .
- Resolution Strategy :
Conduct Ames tests and in vitro micronucleus assays to assess mutagenicity .
Compare logP values: Higher lipophilicity in Compound A correlates with membrane permeability and toxicity risks .
Use QSAR models (e.g., OECD Toolbox) to predict missing hazard endpoints .
Q. What mechanistic insights support its role as a dual c-Met/Pim-1 kinase inhibitor?
- Methodological Answer :
- Kinase Assays : Measure IC50 values in enzymatic assays (e.g., c-Met IC50 < 100 nM via ADP-Glo™) .
- Cellular Validation :
- Downregulate c-Myc expression in xenograft models (Western blotting) .
- Monitor apoptosis via Annexin V/PI staining in cancer cell lines .
- Structural Basis : X-ray crystallography shows the triazolo core occupies the ATP-binding pocket, while the benzamide group stabilizes hydrophobic interactions with Pim-1’s hinge region .
Data Contradiction Analysis
Contradiction : Divergent antiproliferative activities in analogs with trifluoromethyl vs. methyl substituents.
- Hypothesis : Trifluoromethyl groups may enhance target selectivity but reduce solubility.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
